1,2,3,4,5-Pentamethylphenanthrene

Description

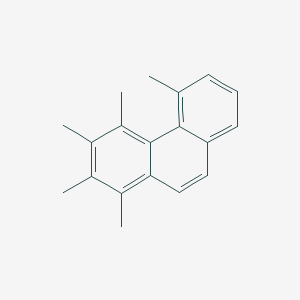

1,2,3,4,5-Pentamethylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a phenanthrene backbone substituted with five methyl groups at positions 1, 2, 3, 4, and 4. Methylation patterns in PAHs significantly influence physicochemical properties, environmental persistence, and biological activity .

Properties

CAS No. |

71607-68-6 |

|---|---|

Molecular Formula |

C19H20 |

Molecular Weight |

248.4 g/mol |

IUPAC Name |

1,2,3,4,5-pentamethylphenanthrene |

InChI |

InChI=1S/C19H20/c1-11-7-6-8-16-9-10-17-14(4)12(2)13(3)15(5)19(17)18(11)16/h6-10H,1-5H3 |

InChI Key |

FTQSDTPQVZQRBL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C=CC3=C(C(=C(C(=C32)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentamethylphenanthrene typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Friedel-Crafts alkylation of phenanthrene with methylating agents such as methyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. This reaction introduces methyl groups at specific positions on the phenanthrene ring.

Industrial Production Methods: Industrial production of 1,2,3,4,5-Pentamethylphenanthrene may involve large-scale Friedel-Crafts alkylation processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentamethylphenanthrene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.

Reduction: Reduction reactions can convert it to dihydro or tetrahydro derivatives.

Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or nickel is often used.

Substitution: Halogenation can be achieved using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

Oxidation: Phenanthrenequinone and other oxygenated derivatives.

Reduction: Dihydro and tetrahydro derivatives.

Substitution: Halogenated, nitrated, and sulfonated phenanthrene derivatives.

Scientific Research Applications

1,2,3,4,5-Pentamethylphenanthrene has several applications in scientific research:

Chemistry: It is used as a model compound to study the reactivity and properties of polycyclic aromatic hydrocarbons.

Biology: Research on its biological activity, including potential carcinogenicity and interactions with biological molecules, is ongoing.

Medicine: Its derivatives are explored for potential therapeutic applications, such as anticancer agents.

Industry: It is used in the synthesis of dyes, plastics, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentamethylphenanthrene involves its interaction with molecular targets and pathways. As a PAH, it can intercalate into DNA, potentially causing mutations and affecting gene expression. Its methyl groups may influence its binding affinity and reactivity with biological molecules.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Methylation increases molecular weight, hydrophobicity, and steric bulk, altering solubility, volatility, and melting/boiling points. Below is a comparative analysis of key physicochemical parameters for methylated phenanthrenes:

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) | log Kow (Estimate) |

|---|---|---|---|---|---|---|

| Phenanthrene (unsubstituted) | 85-01-8 | C₁₄H₁₀ | 178.23 | 101 | 340 | 4.57 |

| 1,2,8-Trimethylphenanthrene | 20291-75-2 | C₁₇H₁₆ | 220.31 | N/A | N/A | ~5.2* |

| 1,2,3,4-Tetramethylphenanthrene | 4466-77-7 | C₁₈H₁₈ | 234.34 | 92.5 | 401.66 (estimate) | ~5.8* |

| 1,2,3,4,5-Pentamethylphenanthrene | N/A | C₁₉H₂₀ | 248.37 (calculated) | N/A | N/A | ~6.3* (predicted) |

*log Kow values estimated based on incremental methyl group contributions (~0.5 per methyl group) .

Key Observations :

Implications for 1,2,3,4,5-Pentamethylphenanthrene :

Environmental Persistence and Degradation

- Persistence : Methylation generally increases resistance to microbial degradation and photolysis. For example, tetramethylphenanthrene’s higher log Kow (5.8 vs. 4.57 for phenanthrene) suggests stronger adsorption to organic matter, reducing bioavailability but increasing soil/sediment retention .

- Comparative Data :

- Unsubstituted phenanthrene has a half-life of ~2–14 days in water.

- Methylated analogs like 1,2,3-trimethylphenanthrene show extended half-lives (>30 days) under similar conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.